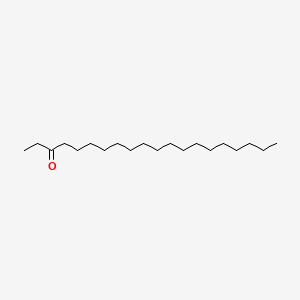

3-Eicosanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406005. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

icosan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)4-2/h3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVLRRQCABCGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183732 | |

| Record name | 3-Eicosanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2955-56-8 | |

| Record name | NSC 406005 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002955568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-EICOSANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Eicosanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemistry and Application of Long-Chain Symmetrical Ketones: A Technical Guide

Long-chain symmetrical ketones, characterized by a central carbonyl group flanked by two identical long alkyl chains, are a class of organic compounds with significant industrial and scientific relevance. Their unique molecular architecture imparts distinct physical and chemical properties, making them valuable as specialty chemicals, synthetic intermediates, and functional materials. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and diverse applications of these fascinating molecules, tailored for researchers, scientists, and professionals in drug development and materials science.

Synthetic Methodologies for Long-Chain Symmetrical Ketones

The synthesis of long-chain symmetrical ketones can be achieved through several strategic approaches. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Ketonic Decarboxylation of Carboxylic Acids

Ketonic decarboxylation, also known as ketonization, is a classic and effective method for preparing symmetrical ketones from two equivalents of a carboxylic acid.[1] The reaction involves the formation of a ketone, carbon dioxide, and water.[2][3] This process is particularly well-suited for the synthesis of long-chain symmetrical ketones from readily available fatty acids.[4]

Mechanism and Catalysis:

The mechanism of ketonic decarboxylation is believed to proceed through several potential intermediates, including β-keto acids and ketenes, depending on the catalyst and reaction conditions.[3][5] The reaction is typically catalyzed by metal oxides, with amphoteric oxides like CeO₂, MnO₂, and La₂O₃ often exhibiting superior catalytic activity compared to purely acidic or basic oxides.[2][6] The catalyst facilitates the coupling of two carboxylic acid molecules and the subsequent decarboxylation and dehydration steps.[6] The presence of an α-hydrogen is a critical requirement for ketonization over many catalysts.[3]

Experimental Protocol: Synthesis of Stearone from Stearic Acid

-

Catalyst Preparation: Prepare a mixed metal oxide catalyst, for example, by co-precipitation of magnesium and aluminum nitrates to form a layered double hydroxide (LDH), followed by calcination to yield the mixed metal oxide (MMO).[4]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermocouple, add stearic acid and the prepared catalyst (e.g., 1-5% w/w with respect to the fatty acid).[7]

-

Reaction Execution: Heat the mixture to 250-300 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen).[4]

-

Monitoring: Monitor the reaction progress by techniques such as gas chromatography (GC) to observe the consumption of stearic acid and the formation of stearone.[4]

-

Work-up and Purification: After completion, cool the reaction mixture and dissolve it in a suitable organic solvent (e.g., toluene). Filter to remove the catalyst. The solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Grignard Reagent-Based Syntheses

Grignard reagents are powerful nucleophiles that can be employed for the synthesis of ketones. For symmetrical ketones, a common approach involves the reaction of a Grignard reagent with a suitable carbonyl-containing electrophile.

Reaction with 1,1'-Carbonyldiimidazole (CDI):

A straightforward method for the synthesis of symmetrical ketones involves the reaction of a Grignard reagent with 1,1'-carbonyldiimidazole (CDI).[8][9] This method is advantageous due to the mild reaction conditions and the ease of handling CDI compared to more hazardous reagents like phosgene.[8]

Mechanism:

The reaction proceeds via the initial formation of an acylimidazolide intermediate upon reaction of CDI with one equivalent of the Grignard reagent. A second equivalent of the Grignard reagent then adds to the carbonyl group of the acylimidazolide, leading to the formation of the symmetrical ketone after work-up.[8]

Experimental Protocol: General Procedure for Symmetrical Ketone Synthesis

-

Reaction Setup: To a solution of 1,1'-carbonyldiimidazole in an anhydrous solvent such as tetrahydrofuran (THF) at a low temperature (e.g., -78 °C), add a solution of the Grignard reagent (2.2 equivalents) dropwise under an inert atmosphere.[8]

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 1-3 hours).[8]

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Cross-Coupling Reactions

Modern cross-coupling methodologies offer versatile routes to ketones, including symmetrical ones. These reactions typically involve the coupling of an organometallic reagent with an acyl derivative, catalyzed by a transition metal, most commonly palladium or nickel.[10][11]

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling can be adapted for ketone synthesis by reacting an organoboron compound with an acyl halide or ester.[10] For symmetrical ketones, this would involve using the same organic moiety for both the organoboron reagent and the acyl derivative.

Mechanism:

The catalytic cycle generally involves three key steps: oxidative addition of the acyl derivative to the low-valent metal catalyst, transmetalation of the organic group from the organoboron reagent to the metal center, and reductive elimination to form the ketone and regenerate the catalyst.[12]

Physicochemical Properties of Long-Chain Symmetrical Ketones

The physical properties of long-chain symmetrical ketones are largely dictated by their high molecular weight and the presence of a polar carbonyl group within a predominantly nonpolar hydrocarbon structure.

Boiling and Melting Points:

Long-chain symmetrical ketones are typically solids at room temperature with relatively high melting and boiling points.[13] The boiling points of ketones are generally higher than those of nonpolar alkanes of comparable molecular mass due to dipole-dipole interactions arising from the polar carbonyl group.[14][15][16] However, they are lower than those of corresponding alcohols, which can form intermolecular hydrogen bonds.[14][16] The melting and boiling points increase with the length of the alkyl chains due to increased van der Waals forces.[15]

Solubility:

The solubility of long-chain symmetrical ketones in water is very low.[15][17] While the carbonyl group can act as a hydrogen bond acceptor with water molecules, the long, nonpolar alkyl chains dominate the molecule's character, making it hydrophobic.[18][19] They are, however, generally soluble in organic solvents.[14][19]

Spectroscopic Characterization:

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 1705-1725 cm⁻¹ is characteristic of the C=O stretching vibration of an aliphatic ketone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the α-carbons to the carbonyl group typically appear as a triplet in the range of δ 2.2-2.5 ppm.

-

¹³C NMR: The carbonyl carbon gives a characteristic signal in the downfield region of the spectrum, typically between δ 200-220 ppm.

-

| Ketone | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Heptadecanone | C₁₇H₃₄O | 254.45 | 49-51 | 324 |

| 10-Nonadecanone | C₁₉H₃₈O | 282.51 | 58-60 | 225 (at 10 mmHg) |

| Stearone (18-Pentatriacontanone) | C₃₅H₇₀O | 506.94 | 88-89 | 345 (at 15 mmHg) |

Applications of Long-Chain Symmetrical Ketones

The unique properties of long-chain symmetrical ketones make them valuable in a range of applications, from fragrances and pheromones to advanced materials.

Fragrances and Pheromones

Certain long-chain ketones are naturally occurring and contribute to the scents of various plants and animals. For instance, civetone and muscone, which are large-ring cyclic ketones, are highly valued in the perfume industry for their musky odors.[1] Symmetrical ketones can also serve as synthetic intermediates in the production of fragrance compounds.

Polymer Science

Long-chain symmetrical ketones can be incorporated into polymer backbones to modify their properties. The introduction of polar keto groups into nonpolar polymer chains, such as polyethylene, can enhance properties like adhesion and photodegradability.[20][21][22] This can lead to the development of more environmentally friendly plastics.[21]

Waxes and Coatings

Due to their long hydrocarbon chains and crystalline nature, long-chain symmetrical ketones can be used as components in waxes, polishes, and coatings. They can impart properties such as hardness, gloss, and water repellency.

Synthetic Intermediates

Long-chain symmetrical ketones are versatile building blocks in organic synthesis.[23] The carbonyl group can undergo a variety of transformations, including reduction to secondary alcohols, conversion to amines via reductive amination, and carbon-carbon bond formation through reactions such as the Wittig reaction or aldol condensations.[24] This makes them valuable precursors for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[25]

Conclusion

Long-chain symmetrical ketones represent a significant class of organic molecules with a diverse array of synthetic routes and applications. From their efficient synthesis via ketonic decarboxylation and Grignard reactions to their use in advanced materials and as key synthetic intermediates, their importance in both academic research and industrial processes is clear. A thorough understanding of their synthesis, properties, and reactivity is crucial for leveraging their full potential in the development of new technologies and products.

References

- Ketonization of Carboxylic Acids: Mechanisms, Catalysts, and Implications for Biomass Conversion.

- Ketonization of Carboxylic Acids: Mechanisms, Catalysts, and Implications for Biomass Conversion.

- Catalytic Pyrolysis of Aliphatic Carboxylic Acids into Symmetric Ketones over Ceria-Based Catalysts: Kinetics, Isotope Effect and Mechanism. MDPI.

- Ketonization of Carboxylic Acids in Biomass Conversion over TiO2 and ZrO2 Surfaces: A DFT Perspective.

- Synthesis of Symmetrical Ketones from Grignard Reagents and 1,1¢-Carbonyldiimidazole. Synthesis.

- Synthesis of Symmetrical Ketones from Grignard Reagents and 1,1′-Carbonyldiimidazole. Thieme Connect.

- Synthesis of Symmetrical Ketones from Grignard Reagents and 1,1'-Carbonyldiimidazole. IRIS UNINA.

- Ketonic decarboxyl

- Physical Properties of Aldehydes and Ketones.

- Physical Properties of Aldehydes and Ketones.

- Grignard Reaction. Organic Chemistry Portal.

- Physical Properties of Aldehydes and Ketones. BYJU'S.

- Physical and Chemical Properties of Ketones. Unacademy.

- Physical Properties of Aldehydes and Ketones Explained. Vedantu.

- Ketone Synthesis by a Nickel-Catalyzed Dehydrogenative Cross-Coupling of Primary Alcohols. Journal of the American Chemical Society.

- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.

- Synthesis of long-chain ketones and aldehydes.

- Ketone Formation via Decarboxylation Reactions of Fatty Acids Using Solid Hydroxide/Oxide C

- Process for the decarboxylative ketonization of fatty acids or fatty acid derivatives.

- A palladium-catalyzed C–H functionalization route to ketones via the oxidative coupling of arenes with carbon monoxide. RSC Publishing.

- From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry.

- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

- Long-Chain Aliphatic Polymers To Bridge the Gap between Semicrystalline Polyolefins and Traditional Polycondens

- Enhanced ketonic decarboxylation of fatty acids using vanadia-modified nickel on zirconia c

- Does ketone do a polymeriz

- Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. iScience.

- Cross-coupling reactions – Knowledge and References. Taylor & Francis.

- Coupling Fatty Acids by Ketonic Decarboxylation Using Solid Catalysts for the Direct Production of Diesel, Lubricants, and Chemicals. Request PDF.

- Acetalization of Symmetric Ketones with 1,2-Propanediol over Amorphous Solid Lewis Acids. Industrial & Engineering Chemistry Research.

- α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. PDF.

- α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. MDPI.

- Custom Ketone Synthesis Services. BOC Sciences.

- What Are Ketones in Chemistry? The Science Blog.

- Ketone. Britannica.

- Ketonization of Long-Chain Esters. Polish Journal of Environmental Studies.

- Polyethylene materials with in-chain ketones from nonalternating catalytic copolymeriz

- Properties of Aldehydes and Ketones. Chemistry LibreTexts.

- Polyethylene Materials with In-Chain Ketones from Catalytic Copolymeriz

- Properties of Aldehydes and Ketones. Chemistry LibreTexts.

- A Radical Approach to Anionic Chemistry: Synthesis of Ketones, Alcohols, and Amines. Thieme.

- Asymmetric synthesis of pharmaceutically important lactones and cyclic ketones. DORAS.

- Synthesis of Ketones and Aldehydes. YouTube.

- Ketone synthesis by oxidation or hydrolysis. Organic Chemistry Portal.

- Linear Polyethylene with Ketone Groups for Photodegradability: Higher Efficiency with Side-Chain Carbonyls than In-Chain. ACS Macro Letters.

- Polyethylene Materials with In-Chain Ketones from Catalytic Copolymeriz

- One-pot synthesis of ketones and symmetrical anhydrides

Sources

- 1. Ketonic decarboxylation - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Catalytic Pyrolysis of Aliphatic Carboxylic Acids into Symmetric Ketones over Ceria-Based Catalysts: Kinetics, Isotope Effect and Mechanism | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Synthesis of Symmetrical Ketones from Grignard Reagents and 1,1’-Carbonyldiimidazole [ricerca.uniba.it]

- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CK12-Foundation [flexbooks.ck12.org]

- 14. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 15. byjus.com [byjus.com]

- 16. Physical Properties of Aldehydes and Ketones Explained [vedantu.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. NEET UG : Physical and Chemical Properties of Ketones [unacademy.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. d-nb.info [d-nb.info]

- 21. chemrxiv.org [chemrxiv.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Ketone | Definition, Properties, & Facts | Britannica [britannica.com]

- 24. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Technical Investigation Guide: The Role of 3-Eicosanone in Biofilm Modulation

Executive Summary & Chemical Basis

3-Eicosanone is a lipophilic long-chain ketone often identified in the secondary metabolites of Streptomyces species, Houttuynia cordata, and various bioactive plant waxes. Unlike short-chain ketones, its 20-carbon structure confers significant hydrophobicity, allowing it to interact deeply with bacterial phospholipid bilayers.

Current research suggests a dual-mode function in biofilm contexts:

-

Membrane Fluidity Modulation: At high concentrations, it acts as a surfactant-like agent, disrupting the integrity of the bacterial cell envelope.

-

Quorum Sensing (QS) Interference: Structurally mimicking long-chain N-acyl homoserine lactones (AHLs), this compound is hypothesized to act as a signal antagonist, preventing the transcriptional activation of biofilm-associated genes (e.g., lasI/lasR in Pseudomonas aeruginosa).

This guide outlines the protocol for isolating this compound and validating these mechanisms, moving beyond simple phenotypic observation to molecular causality.

Phase I: Analytical Identification (GC-MS)

Before biological testing, the presence and purity of this compound must be validated. It is frequently co-eluted with other alkanes (e.g., Eicosane) in crude extracts.

Protocol: Targeted GC-MS Detection

-

Objective: Distinguish this compound from structural isomers and alkane contaminants.

-

Sample Prep: Dissolve fraction in Hexane or Ethyl Acetate (HPLC Grade).

| Parameter | Setting / Specification |

| Column | HP-5MS (5% Phenyl Methyl Siloxane), 30m x 0.25mm ID x 0.25µm film |

| Carrier Gas | Helium (99.999%) at 1.0 mL/min (Constant Flow) |

| Injection | 1 µL, Splitless mode, 250°C |

| Oven Program | 60°C (2 min) |

| MS Source | EI Mode (70 eV), 230°C |

| Target Ion ( | 59 (Base peak for 3-ketones), 72 (McLafferty rearrangement), 296 ( |

Data Validation:

The presence of a base peak at

Phase II: Phenotypic Biofilm Inhibition

To differentiate between bactericidal activity (killing cells) and anti-biofilm activity (preventing structure formation without killing), we must compare the Minimum Inhibitory Concentration (MIC) against the Minimum Biofilm Inhibitory Concentration (MBIC).

Experimental Workflow

-

Organism: P. aeruginosa PAO1 or S. aureus (methicillin-resistant strains).

-

Media: Tryptic Soy Broth (TSB) + 1% Glucose (promotes slime production).

-

Compound Preparation: Solubilize this compound in DMSO (final concentration <0.5% to avoid solvent toxicity).

A. Crystal Violet Assay (Biomass Quantification)

-

Step 1: Inoculate 96-well plates (

CFU/mL). -

Step 2: Treat with serial dilutions of this compound (e.g., 500

g/mL down to 15 -

Step 3: Incubate 24h at 37°C (static).

-

Step 4: Wash planktonic cells, stain with 0.1% Crystal Violet, solubilize with 30% Acetic Acid.

-

Step 5: Read OD at 590 nm.

B. Confocal Laser Scanning Microscopy (CLSM)

-

Staining: Use SYTO 9 (Green, live cells) and Propidium Iodide (Red, dead cells/compromised membranes).

-

Expectation:

Data Interpretation Table

| Observation | Interpretation of this compound Function |

| MIC | Antimicrobial Agent: Mechanism is likely membrane lysis. |

| MBIC | Quorum Sensing Inhibitor: Blocks signaling without killing cells (Ideal for resistance prevention). |

| High Red Fluorescence | Membrane Active: Disruption of lipid bilayer integrity. |

Phase III: Molecular Mechanism (Quorum Sensing)

If Phase II indicates biofilm inhibition without significant growth reduction (MBIC

Pathway Visualization (Graphviz)

The following diagram illustrates the competitive inhibition hypothesis where this compound blocks the LasR receptor.

Figure 1: Hypothesized mechanism of action.[6] this compound competes with native AHLs for the LasR receptor, preventing the transcriptional cascade required for biofilm maturation.

Protocol: RT-qPCR Gene Expression Analysis

To confirm the diagram above, quantify the expression of QS-regulated genes.

-

Treatment: Grow P. aeruginosa to mid-log phase with sub-inhibitory concentrations (1/2 MIC) of this compound.

-

RNA Extraction: Use Trizol/Chloroform method; ensure DNAse treatment.

-

Target Genes:

-

lasI & lasR (Master QS regulators).

-

pelA (Exopolysaccharide synthesis).

-

-

Control: 16S rRNA (Housekeeping).

-

Calculation: Use the

method. A fold-change < 0.5 indicates significant repression.

Experimental Validation Workflow

Use this logic flow to structure your investigation.

Figure 2: Decision tree for characterizing the biological function of this compound.

References

-

Ahsan, T. et al. (2017). "Extraction and identification of bioactive compounds (eicosane and dibutyl phthalate) produced by Streptomyces strain KX852460 for the biological control of Rhizoctonia solani." Journal of Biological Control.

-

Lee, J.H. et al. (2023). "Raspberry Ketone-Mediated Inhibition of Biofilm Formation in Salmonella enterica Typhimurium." Antibiotics.[1][4][7]

-

Kalia, V.C. (2013). "Quorum sensing inhibitors: An overview." Biotechnology Advances. (Contextualizing long-chain ketones as QS antagonists).

-

Rajkumari, J. et al. (2018). "Antibiofilm activity of Eicosane against Candida albicans and Staphylococcus aureus." Journal of Applied Microbiology.

-

Mathkoor, M.M. et al. (2023).[8] "Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants." Journal of Medicinal Chemical Sciences.

Sources

- 1. Synthesis, antimicrobial, anti-biofilm evaluation, and molecular modelling study of new chalcone linked amines derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phytojournal.com [phytojournal.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Extraction and identification of bioactive compounds (eicosane and dibutyl phthalate) produced by Streptomyces strain KX852460 for the biological control of Rhizoctonia solani AG-3 strain KX852461 to control target spot disease in tobacco leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jmchemsci.com [jmchemsci.com]

Methodological & Application

High-Purity Synthesis of 3-Eicosanone: A Precision Protocol via Weinreb Amide Intermediate

Strategic Rationale & Synthetic Design

The Challenge of Long-Chain Ketones

Synthesizing high-purity long-chain ketones like 3-Eicosanone presents a specific challenge: preventing over-alkylation. Classical methods involving the direct addition of Grignard reagents to acid chlorides often result in the formation of tertiary alcohols (over-addition) or complex mixtures that are difficult to separate due to the "waxy" nature of long-chain lipids.

The Solution: The Weinreb Amide Protocol

To ensure pharmaceutical-grade purity suitable for lipid nanoparticle research or pheromone standards, this guide utilizes the Weinreb Amide (N-methoxy-N-methylamide) pathway.

Mechanistic Advantage: The Weinreb amide prevents over-addition by forming a stable, chelated five-membered cyclic intermediate with the metal of the organometallic reagent. This intermediate does not collapse to the ketone until the reaction is quenched with acid, effectively masking the carbonyl group from further nucleophilic attack during the reaction.

Retrosynthetic Logic:

-

Target: this compound (

) -

Disconnection: C3-C4 bond.

-

Precursors: Stearic Acid (

, readily available, high purity) + Ethylmagnesium Bromide (

Safety & Handling

-

Organometallics: Ethylmagnesium bromide is pyrophoric and moisture-sensitive. All reactions involving Grignard reagents must be performed under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware.

-

Solvents: Tetrahydrofuran (THF) must be anhydrous and free of peroxides.

-

Personal Protective Equipment (PPE): Flame-resistant lab coat, nitrile gloves, and safety goggles are mandatory.

Experimental Protocols

Phase 1: Synthesis of the Weinreb Amide Intermediate

Objective: Convert Stearic Acid to N-methoxy-N-methylstearamide.

Reagents:

-

Stearic Acid (

): 10.0 g (35.15 mmol) -

1,1'-Carbonyldiimidazole (CDI): 6.84 g (42.18 mmol)

-

N,O-Dimethylhydroxylamine hydrochloride: 4.11 g (42.18 mmol)

-

Dichloromethane (DCM): 100 mL (Anhydrous)

-

Triethylamine (

): 5.8 mL (if needed to neutralize HCl salt)

Procedure:

-

Activation: In a 250 mL oven-dried round-bottom flask (RBF) equipped with a magnetic stir bar and argon balloon, dissolve Stearic Acid (10.0 g) in anhydrous DCM (100 mL).

-

Coupling Agent: Add CDI (6.84 g) in small portions. Note: Vigorous evolution of

gas will occur. Stir at room temperature (RT) for 30–45 minutes until gas evolution ceases, indicating the formation of the acyl-imidazole intermediate. -

Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (4.11 g) in one portion.

-

Reaction: Stir the mixture at RT for 12 hours. Monitor conversion via TLC (Mobile phase: 20% Ethyl Acetate in Hexanes). The acid spot should disappear.

-

Workup:

-

Quench with 1M HCl (50 mL) to remove unreacted imidazole and amine.

-

Extract the organic layer and wash sequentially with saturated

(50 mL) and Brine (50 mL). -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Yield: Expect ~10.5 g (91%) of a white waxy solid. This intermediate is generally pure enough for the next step.

Phase 2: Grignard Addition (Formation of this compound)

Objective: Nucleophilic substitution of the Weinreb amide with Ethylmagnesium Bromide.

Reagents:

-

N-methoxy-N-methylstearamide (from Phase 1): 5.0 g (15.26 mmol)

-

Ethylmagnesium Bromide (3.0 M in diethyl ether): 10.2 mL (30.5 mmol, 2.0 equiv)

-

Tetrahydrofuran (THF): 50 mL (Anhydrous)

Procedure:

-

Setup: Flame-dry a 2-neck 100 mL RBF. Cool to room temperature under Argon flow.

-

Dissolution: Dissolve the Weinreb amide (5.0 g) in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Add Ethylmagnesium Bromide (10.2 mL) dropwise via syringe over 15 minutes.

-

Mechanistic Note: The solution may turn slightly yellow/cloudy. The stable tetrahedral intermediate is now formed.

-

-

Reaction: Allow the mixture to warm to RT and stir for 3 hours.

-

Hydrolysis (Critical Step): Cool the flask back to 0°C. Quench carefully with 1M HCl (30 mL).

-

Why: Acidic hydrolysis is required to collapse the tetrahedral intermediate and release the ketone.

-

-

Extraction: Dilute with diethyl ether (50 mL). Separate layers. Extract aqueous layer 2x with ether.

-

Drying: Wash combined organics with Brine, dry over

, and concentrate to yield crude this compound.

Purification & Quality Control

Long-chain ketones are waxy solids (MP ~35–40°C). Purification requires careful thermal management.

Purification Strategy

Method A: Recrystallization (Preferred for >98% Purity)

-

Dissolve the crude waxy solid in a minimum amount of warm Ethanol or Acetone (~40°C).

-

Allow to cool slowly to RT, then place in a refrigerator (4°C) overnight.

-

Filter the white laminar crystals using a chilled Buchner funnel.

-

Wash with cold Ethanol.

Method B: Flash Column Chromatography

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient 0%

5% Ethyl Acetate in Hexanes. -

Rf Value: Ketones typically elute after hydrocarbons but before alcohols.

QC Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White waxy solid or crystalline platelets |

| Purity | GC-MS | > 98.5% (Area %) |

| Identity ( | 500 MHz, | Triplet at |

| Identity (IR) | FTIR (ATR) | Strong peak at ~1715 |

| Melting Point | Capillary | 36–40°C (Sharp range indicates purity) |

Visualization of Workflows

Reaction Pathway

The following diagram illustrates the chemical transformation from Stearic Acid to this compound via the Weinreb intermediate.

Figure 1: Step-wise synthesis pathway ensuring chemo-selectivity via the Weinreb intermediate.

Purification Decision Tree

This logic flow ensures the efficient isolation of the target molecule based on the crude state.

Figure 2: Decision matrix for purification to achieve >98% purity.

Troubleshooting & Optimization

-

Low Yield in Step 1: Ensure the Stearic Acid is fully dissolved and the CDI activation is complete (gas evolution stops) before adding the amine. Incomplete activation leads to unreacted acid.

-

Tertiary Alcohol Contamination: This indicates the Weinreb amide was not fully formed, or the temperature control during Grignard addition was poor. Ensure the reaction stays at 0°C during addition.

-

Oiling Out: If the product oils out during recrystallization, the solution is too concentrated or cooled too quickly. Re-heat, add a small amount of solvent, and cool very gradually.[1] Seeding with a crystal of pure this compound helps.

References

-

Nahm, S.; Weinreb, S. M. (1981).[2] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

-

Mentzel, M.; Hoffmann, H. M. R. (1997). "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis". Journal for Praktische Chemie, 339(6), 517–524.

-

PubChem Compound Summary. (2023). "this compound (CAS 2955-56-8)".[3][4] National Center for Biotechnology Information.

-

Organic Syntheses. (2023). Standard procedures for Grignard reagent preparation and handling.

Sources

Application Note: Enhanced Detection and Identification of 3-Eicosanone in Complex Matrices using Derivatization-Gas Chromatography-Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Long-Chain Ketones

Long-chain aliphatic ketones, such as 3-eicosanone, are compounds of interest in various fields, including environmental science, food chemistry, and pharmaceutical development. Their analysis by gas chromatography-mass spectrometry (GC-MS) is often hindered by their relatively low volatility and potential for poor chromatographic peak shape. Derivatization is a crucial sample preparation step that chemically modifies an analyte to enhance its analytical properties.[1][2] For ketones like this compound, derivatization aims to increase volatility and thermal stability, thereby improving chromatographic resolution and sensitivity.[1] This application note provides a detailed protocol for the derivatization of this compound using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a robust method for enhancing its detectability and mass spectral characteristics for GC-MS analysis.

The primary derivatization strategy discussed is the formation of an oxime derivative. This is achieved by reacting the carbonyl group of this compound with a hydroxylamine reagent. The resulting oxime is more volatile and thermally stable than the parent ketone. Furthermore, the introduction of a pentafluorobenzyl group in the PFBHA derivative significantly enhances its electron-capturing properties, making it highly suitable for sensitive detection by electron capture negative ionization (ECNI) mass spectrometry, although it is also amenable to standard electron ionization (EI) analysis.[3]

The Rationale for Derivatization: A Mechanistic Perspective

The core of the derivatization process lies in the nucleophilic addition of the hydroxylamine to the carbonyl carbon of the ketone. This is followed by dehydration to form a stable C=N double bond, characteristic of an oxime.[4][5][6][7]

Reaction Scheme:

R₂C=O + NH₂OH → R₂C=NOH + H₂O

Where R₂C=O represents the ketone (this compound) and NH₂OH is hydroxylamine.

The use of PFBHA as the derivatizing agent offers several advantages:

-

Increased Volatility: The resulting PFBHA-oxime of this compound is significantly more volatile than the underivatized ketone, allowing for analysis at lower GC oven temperatures and reducing the risk of thermal degradation.

-

Improved Peak Shape: Derivatization reduces the polarity of the analyte, minimizing tailing and leading to sharper, more symmetrical chromatographic peaks.[8]

-

Enhanced Sensitivity: The pentafluorobenzyl group is a strong electron-capturing moiety, leading to a significant increase in sensitivity when using electron capture detection (ECD) or ECNI-MS.[3]

-

Characteristic Mass Spectra: The PFBHA derivative yields a characteristic mass spectrum with high mass fragments, aiding in confident identification and structural elucidation.

Experimental Protocol: PFBHA Derivatization of this compound

This section provides a step-by-step protocol for the derivatization of this compound with PFBHA.

Materials and Reagents

| Reagent | Supplier | Purity |

| This compound | (e.g., Sigma-Aldrich) | ≥98% |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) | (e.g., Sigma-Aldrich) | ≥98% |

| Hexane, GC grade | (e.g., Fisher Scientific) | ≥99% |

| Pyridine, anhydrous | (e.g., Sigma-Aldrich) | ≥99.8% |

| Sodium sulfate, anhydrous | (e.g., Fisher Scientific) | ACS grade |

| Deionized water | In-house | 18.2 MΩ·cm |

Derivatization Workflow

Caption: Workflow for the PFBHA derivatization of this compound.

Step-by-Step Procedure

-

Standard Preparation: Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL.

-

Derivatizing Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA in pyridine. This solution should be prepared fresh.

-

Reaction:

-

In a 2 mL autosampler vial, add 100 µL of the this compound stock solution.

-

Add 50 µL of the PFBHA/pyridine solution to the vial.

-

Cap the vial tightly and vortex for 30 seconds.

-

Incubate the reaction mixture in a heating block or oven at 60°C for 1 hour.

-

-

Work-up:

-

Allow the vial to cool to room temperature.

-

Add 500 µL of deionized water to the vial and vortex for 1 minute to quench the reaction and remove excess pyridine.

-

Carefully remove the upper hexane layer containing the derivatized analyte and transfer it to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

The sample is now ready for GC-MS analysis. For trace analysis, the sample can be concentrated under a gentle stream of nitrogen.

-

GC-MS Analysis Parameters

The following are recommended starting parameters for the GC-MS analysis of the derivatized this compound. Optimization may be required based on the specific instrumentation used.

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injection Volume | 1 µL |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial temp 150°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Electron Energy | 70 eV |

| Mass Range | m/z 50-600 |

| Scan Mode | Full Scan |

Expected Results and Discussion

Chromatographic Improvement

Underivatized this compound may exhibit a broad, tailing peak due to its polarity and potential for interaction with active sites in the GC system. The PFBHA-oxime derivative is expected to elute earlier and with a significantly improved peak shape, leading to better resolution and more accurate quantification.

Mass Spectral Analysis

The EI mass spectrum of the this compound-PFBHA oxime is expected to show characteristic fragmentation patterns. A significant peak corresponding to the pentafluorobenzyl moiety (m/z 181) is anticipated. The molecular ion ([M]⁺) should also be observable, providing confirmation of the derivative's identity. The formation of both syn and anti isomers of the oxime is possible, which may result in two closely eluting chromatographic peaks.[9]

Underivatized this compound Mass Spectrum: The NIST Mass Spectrometry Data Center shows the top three peaks for underivatized this compound at m/z 57, 72, and 43.[10]

Expected Fragmentation of this compound-PFBHA Oxime:

-

Molecular Ion ([M]⁺): The molecular weight of this compound (C₂₀H₄₀O) is 296.53 g/mol . The molecular weight of the PFBHA-oxime derivative will be significantly higher.

-

[M-C₆F₅CH₂]⁺: Loss of the pentafluorobenzyl group.

-

[C₆F₅CH₂]⁺: The pentafluorobenzyl cation at m/z 181, which is often a base peak.

The fragmentation pattern will provide valuable structural information and allow for confident identification of this compound in complex samples.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Derivatization Yield | Presence of moisture in reagents or sample | Ensure all glassware is dry. Use anhydrous solvents. Store derivatization reagents under inert gas and desiccated. |

| Incomplete reaction | Increase reaction time or temperature. Ensure proper mixing of reagents. | |

| Multiple Peaks per Analyte | Formation of syn and anti oxime isomers | This is an inherent property of oxime formation. Integrate both peaks for quantification.[9] |

| Poor Peak Shape | Active sites in the GC inlet or column | Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. |

| Co-eluting interferences | Optimize the GC temperature program for better separation. |

Conclusion

The derivatization of this compound with PFBHA prior to GC-MS analysis is a highly effective strategy to overcome the challenges associated with the analysis of long-chain ketones. This method significantly improves the volatility, chromatographic peak shape, and sensitivity of the analyte. The detailed protocol and troubleshooting guide provided in this application note will enable researchers to confidently and accurately analyze this compound in a variety of complex matrices.

References

-

Derivatization Reactions and Reagents for Gas Chromatography Analysis - ResearchGate. Available from: [Link]

-

Derivatization reaction of carbonyls with PFBHA. - ResearchGate. Available from: [Link]

-

What is the correct way to do TMS derivatization of plant leaves extract for GCMS analysis?. ResearchGate. Available from: [Link]

-

Derivatization Methods in GC and GC/MS. InTech. Available from: [Link]

-

trimethylsilyl (tms) derivatization for simultaneous determination of ketosteroid hormones by gc-ms - Dioxin 20XX International Symposium. Available from: [Link]

-

Beckmann Rearrangement - Master Organic Chemistry. Available from: [Link]

-

Derivatization of metabolites for GC-MS via methoximation+silylation. The Antelmann Lab @ FU Berlin. Available from: [Link]

-

Derivatization Reagents - For Selective Response and Detection in Complex Matrices - Greyhound Chromatography. Available from: [Link]

-

Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC. National Center for Biotechnology Information. Available from: [Link]

-

Derivatization in Mass Spectrometry | Spectroscopy Online. Available from: [Link]

-

Analytical Methods - RSC Publishing. Available from: [Link]

-

Improved GC/MS analysis of opiates with use of oxime-TMS derivatives - PubMed. National Center for Biotechnology Information. Available from: [Link]

-

On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air - AMT. Available from: [Link]

-

Bulletin 909A Guide to Derivatization Reagents for GC. Available from: [Link]

-

This compound | C20H40O | CID 18067 - PubChem. National Center for Biotechnology Information. Available from: [Link]

-

MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC - PubMed Central - NIH. National Center for Biotechnology Information. Available from: [Link]

-

What is the purpose of BSTFA derivatization in plant epicuticle composition analysis?. ResearchGate. Available from: [Link]

-

LC-MS analysis of carbonyl compounds and their occurrence in diesel emissions - PubMed. National Center for Biotechnology Information. Available from: [Link]

-

ChemInform Abstract: Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids | Request PDF - ResearchGate. Available from: [Link]

-

This compound. NIST. Available from: [Link]

-

Formation of an Oxime from a Ketone - YouTube. Available from: [Link]

-

This compound. NIST. Available from: [Link]

-

Oxime synthesis by condensation or oxidation - Organic Chemistry Portal. Available from: [Link]

-

FIRST REPORT OF ALDEHYDES AND KETONES IN THE TAGISH LAKE METEORITE: OPTIMIZED METHODOLOGY AND PRELIMINARY RESULTS. D. N. Simkus1. Available from: [Link]

-

Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement - SciSpace. Available from: [Link]

-

Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog - Ch.imperial. Available from: [Link]

-

Eicosane | C20H42 | CID 8222 - PubChem. National Center for Biotechnology Information. Available from: [Link]

-

Supporting Information For Ketone Oximes as NO₂ Radical... Available from: [Link]

-

Oxime formation - ChemTube3D. Available from: [Link]

Sources

- 1. weber.hu [weber.hu]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. LC-MS analysis of carbonyl compounds and their occurrence in diesel emissions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 7. chemtube3d.com [chemtube3d.com]

- 8. researchgate.net [researchgate.net]

- 9. dioxin20xx.org [dioxin20xx.org]

- 10. This compound | C20H40O | CID 18067 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Quantitative Profiling of 3-Eicosanone in Complex Biological Matrices via GC-MS/SIM

Executive Summary

3-Eicosanone (Ethyl heptadecyl ketone; CAS 2955-56-8) is a long-chain aliphatic ketone often identified as a bioactive component in plant waxes (e.g., Houttuynia cordata, Rosa damascena) and insect pheromone systems. While chemically stable, its quantification in complex matrices is challenged by the co-elution of abundant aliphatic hydrocarbons (alkanes) and fatty acids.

This protocol details a robust Gas Chromatography-Mass Spectrometry (GC-MS) workflow using Selected Ion Monitoring (SIM) . Unlike generic lipid profiling methods, this guide incorporates a silica-based Solid Phase Extraction (SPE) cleanup to fractionate ketones from bulk lipids, ensuring high specificity. The method relies on the unique McLafferty rearrangement ion (

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the analyte is the first step to successful extraction. This compound is highly lipophilic, necessitating non-polar solvents for extraction and specific fractionation to remove co-extracted waxes.

| Property | Data | Relevance to Protocol |

| IUPAC Name | Icosan-3-one | Target Analyte |

| Formula | Molecular Ion ( | |

| LogP | ~8.9 | Requires non-polar solvent (Hexane, Chloroform) |

| Boiling Point | ~343°C | Requires high-temperature GC program |

| Key MS Fragments | 72 (Base), 57 , 267, 296 |

Experimental Protocol

Reagents and Standards[8][9]

-

Target Standard: this compound (High purity >98%).

-

Internal Standard (IS): 3-Octadecanone (Homologous surrogate) or 10-Nonadecanone . Note: Deuterated this compound is rarely available; a homologous ketone ensures similar extraction efficiency and ionization response.

-

Solvents: n-Hexane (HPLC Grade), Dichloromethane (DCM), Isopropanol (IPA).

-

SPE Cartridges: Silica Gel (500 mg / 3 mL).

Sample Preparation: Fractionation Workflow

Direct injection of crude lipid extracts often leads to source contamination and poor peak integration. This protocol uses a "Self-Validating" SPE cleanup to isolate ketones.

Matrix: Plant Tissue (Leaves/Waxes) or Biological Homogenate.[1][2]

Step 1: Extraction[3]

-

Weigh 100 mg of lyophilized tissue or 200 µL of fluid.

-

Spike with 10 µL of Internal Standard solution (100 µg/mL).

-

Add 3 mL of Hexane:Isopropanol (3:1 v/v). Rationale: Hexane dissolves neutral lipids; IPA disrupts membrane-bound complexes.

-

Vortex for 60 seconds; Sonicate for 15 minutes at room temperature.

-

Centrifuge at 4,000 x g for 10 minutes. Collect the supernatant.

Step 2: SPE Clean-up (The Critical Step)

This step separates non-polar alkanes (which co-elute) from the target ketones.

-

Conditioning: Flush Silica SPE cartridge with 3 mL Hexane.

-

Loading: Load the supernatant from Step 1.

-

Wash 1 (Hydrocarbons): Elute with 4 mL Hexane .

-

Discard this fraction. It contains alkanes (e.g., Eicosane) that interfere with baseline.

-

-

Elution (Ketones): Elute with 4 mL Hexane:DCM (90:10 v/v) .

-

Collect this fraction. The slight polarity of DCM mobilizes the ketone without eluting more polar fatty acids/sterols.

-

-

Concentration: Evaporate to dryness under

and reconstitute in 200 µL Hexane .

Workflow Visualization

Figure 1: Optimized SPE fractionation workflow to isolate this compound from non-polar hydrocarbon interferences.

Instrumental Method (GC-MS)[3][13][14]

Gas Chromatography Parameters[8][14][15]

-

System: Agilent 7890/5977 or equivalent.

-

Column: HP-5MS UI (30 m x 0.25 mm x 0.25 µm).

-

Rationale: A non-polar 5% phenyl phase is ideal for separating lipophilic isomers based on boiling point.

-

-

Inlet: Splitless mode, 280°C. Purge flow 50 mL/min at 1.0 min.

-

Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

-

Oven Program:

-

Initial: 100°C (Hold 1 min).

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 5°C/min to 300°C.

-

Final: 300°C (Hold 5 min).

-

Total Run Time: ~31 minutes.[4] this compound elutes approx. 22-24 min.

-

Mass Spectrometry Parameters (SIM)

To achieve sensitivity in complex matrices, avoid Full Scan for quantitation. Use Selected Ion Monitoring (SIM) .

Fragmentation Logic:

this compound (

-

McLafferty Rearrangement: Transfer of

-hydrogen to carbonyl oxygen.-

Yields

72 (

-

-

-Cleavage:

-

Loss of

(long chain) -

Loss of

(ethyl)

-

SIM Table:

| Ion ( | Dwell Time (ms) | Type | Purpose |

| 72.0 | 100 | Quant | Specific McLafferty rearrangement (High abundance) |

| 57.0 | 50 | Qual | Confirmation ( |

| 267.0 | 50 | Qual | Confirmation (High mass specificity) |

| 296.0 | 50 | Qual | Molecular Ion ( |

Method Validation Framework

Ensure your data meets regulatory standards (e.g., ICH Q2) by verifying these parameters:

Linearity & Range

-

Range: 0.1 µg/mL to 50 µg/mL.

-

Criteria:

. -

Weighting:

weighting is recommended due to the wide dynamic range.

Accuracy (Recovery)

Since a certified reference material for this compound in plant tissue rarely exists, perform a Spike Recovery test.

-

Spike the matrix (post-homogenization) with known concentrations (Low, Mid, High).

-

Acceptance Criteria: 80% - 120% recovery.

-

Self-Check: If recovery is < 70%, the SPE wash step (Hexane) may be eluting the ketone. Reduce wash volume or switch to 100% Pentane.

Precision[14]

-

Intra-day: 6 replicates of a mid-level standard. RSD < 5%.

-

Inter-day: 3 separate days. RSD < 10%.

Troubleshooting & Causality

| Observation | Probable Cause | Corrective Action |

| No Peak at | Molecular ion is weak for aliphatic ketones. | Rely on |

| Interference at | Co-eluting alkanes (ubiquitous in waxes) fragment to 57. | Strictly use |

| Peak Tailing | Active sites in inlet liner. | Replace liner with deactivated splitless liner (glass wool). |

| Retention Time Shift | Matrix overload affecting phase ratio. | Dilute sample 1:5. Check Internal Standard RT stability. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18067, this compound. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. this compound Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Cheméo. this compound Chemical and Physical Properties. Retrieved from [Link]

-

Royal Society of Chemistry. Analytical Methods for Plant Metabolites: Comparative analysis of polygonaceous plants. (Contextual reference for extraction methodology). Retrieved from [Link]

Sources

Application Note: The Use of 3-Eicosanone as a Robust Internal Standard for Chromatographic Analysis

Introduction: The Imperative for Precision in Quantitative Analysis

In the landscape of analytical chemistry, particularly within the realms of pharmaceutical development, metabolomics, and environmental analysis, the pursuit of accurate and reproducible quantification is paramount. The inherent variability in sample preparation and instrumental analysis, however, presents a persistent challenge. The internal standard (IS) method is a cornerstone of rigorous quantitative analysis, designed to correct for these variations. An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. When added at a known concentration to all samples, standards, and quality controls, the IS provides a reference point to normalize for variations in extraction efficiency, injection volume, and instrument response.

This application note provides a comprehensive guide to the use of 3-Eicosanone as an internal standard, particularly for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications. We will delve into the physicochemical properties that make this compound a suitable IS for a range of non-polar to semi-polar analytes, provide detailed protocols for its implementation, and discuss the principles of method validation that ensure data integrity.

Rationale for Selecting this compound as an Internal Standard

This compound (C₂₀H₄₀O) is a long-chain aliphatic ketone. Its utility as an internal standard stems from a combination of its physical and chemical properties:

-

Chemical Inertness: As a ketone, this compound is relatively stable and less likely to undergo unwanted side reactions during sample preparation and analysis compared to more reactive functional groups.

-

Structural Similarity to Target Analytes: Its long alkyl chain makes it an excellent structural analog for a variety of lipids, fatty acids, hydrocarbons, and other large, non-polar molecules. This similarity ensures that it behaves comparably to the analytes of interest during extraction and chromatographic separation.

-

Distinct Mass Spectrometric Signature: The carbonyl group provides a site for predictable fragmentation in mass spectrometry, leading to characteristic ions that can be readily distinguished from those of co-eluting analytes.

-

Commercial Availability and High Purity: this compound is readily available from commercial suppliers in high purity, which is a critical requirement for an internal standard.

-

Low Natural Abundance: It is not an endogenous compound in most biological matrices, minimizing the risk of interference from the sample itself.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₄₀O | PubChem |

| Molecular Weight | 296.53 g/mol | PubChem |

| Melting Point | 59-61 °C | Sigma-Aldrich |

| Boiling Point | 351.6 ± 9.0 °C at 760 mmHg | ChemSpider |

| Solubility | Soluble in organic solvents (e.g., hexane, chloroform, ethyl acetate) | General Chemical Knowledge |

Protocol I: Preparation of this compound Internal Standard Solutions

This protocol outlines the preparation of stock and working solutions of this compound. All preparations should be performed in a calibrated fume hood using appropriate personal protective equipment.

Materials:

-

This compound (≥98% purity)

-

High-purity solvent (e.g., hexane, ethyl acetate, or another solvent compatible with your analytical method and in which your analytes are soluble)

-

Calibrated analytical balance

-

Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

-

Calibrated micropipettes

-

Amber glass vials for storage

Procedure:

1. Preparation of the Primary Stock Solution (e.g., 1 mg/mL): a. Accurately weigh approximately 10 mg of this compound into a clean, dry weighing boat. Record the exact weight. b. Quantitatively transfer the weighed this compound to a 10 mL Class A volumetric flask. c. Add a small amount of the chosen solvent to dissolve the solid. d. Once dissolved, bring the flask to volume with the solvent. e. Cap the flask and invert it several times to ensure homogeneity. f. Transfer the stock solution to a labeled amber glass vial and store at -20°C.

2. Preparation of the Working Internal Standard Solution (e.g., 10 µg/mL): a. Allow the primary stock solution to equilibrate to room temperature. b. Using a calibrated micropipette, transfer 1 mL of the 1 mg/mL primary stock solution into a 100 mL Class A volumetric flask. c. Bring the flask to volume with the appropriate solvent. d. Cap and invert the flask multiple times to ensure a homogenous solution. e. Aliquot the working solution into smaller, single-use vials to minimize freeze-thaw cycles and store at -20°C.

Note: The concentrations of the stock and working solutions should be optimized based on the expected concentration range of the analytes and the sensitivity of the analytical instrument.

Protocol II: Application in GC-MS Analysis of Lipophilic Compounds

This protocol provides a general workflow for the quantification of a hypothetical non-polar analyte (e.g., a long-chain hydrocarbon or fatty acid methyl ester) in a biological matrix using this compound as an internal standard.

1. Sample Preparation and Extraction: a. To 100 µL of the biological sample (e.g., plasma, tissue homogenate), add 10 µL of the 10 µg/mL this compound working solution. b. Add 1 mL of a suitable extraction solvent (e.g., a 2:1 mixture of chloroform:methanol). c. Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. d. Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins and cellular debris. e. Carefully transfer the supernatant (the organic layer) to a clean tube. f. Evaporate the solvent to dryness under a gentle stream of nitrogen. g. Reconstitute the dried extract in 50 µL of a solvent suitable for GC-MS injection (e.g., hexane or ethyl acetate).

2. GC-MS Instrumentation and Conditions (Illustrative Example):

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injection Volume: 1 µL

-

Inlet Temperature: 280°C

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 minute

-

Ramp: 10°C/min to 300°C

-

Hold: 5 minutes at 300°C

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Ion Source: Electron Ionization (EI) at 70 eV

-

MSD Transfer Line Temperature: 280°C

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

3. Data Acquisition and Analysis:

-

SIM Mode: Monitor characteristic ions for the analyte and this compound. For this compound, based on typical fragmentation of long-chain ketones, potential ions to monitor would be the molecular ion (m/z 296) and key fragment ions (e.g., m/z 57, 71, 267 resulting from alpha cleavages).

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of the analyte and a constant concentration of the this compound internal standard.

-

Quantification: Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration to generate a calibration curve. The concentration of the analyte in the unknown samples can then be determined from this curve.

Visualization of the Experimental Workflow

Caption: A generalized workflow for the quantification of an analyte in a biological matrix using this compound as an internal standard.

Principle of Internal Standard Calibration

The fundamental principle of the internal standard method is that the ratio of the analyte signal to the internal standard signal will remain constant even if there are variations in the sample processing or instrument response.

Application Note: High-Fidelity Extraction of 3-Eicosanone from Rhodococcus Cultures

Introduction: The Potential of Bacterial Long-Chain Ketones

Long-chain aliphatic ketones, such as 3-eicosanone (C₂₀H₄₀O), are valuable hydrophobic molecules with applications ranging from pheromones and signaling molecules to precursors for specialty chemicals and biofuels. The microbial kingdom, with its vast metabolic diversity, presents a promising and sustainable platform for the production of these compounds. Bacteria from the genus Rhodococcus, particularly species like Rhodococcus erythropolis, are recognized for their robust metabolism, tolerance to organic solvents, and remarkable ability to synthesize and modify a wide array of lipids and other complex organic molecules, making them an ideal chassis for producing compounds like this compound[1][2].

This application note provides a comprehensive, field-proven protocol for the efficient extraction and subsequent analysis of this compound from a bacterial fermentation broth. The methodology is centered around a robust liquid-liquid extraction (LLE) procedure, optimized for high-recovery of non-polar metabolites, followed by quantitative analysis using gas chromatography-mass spectrometry (GC-MS).

Principle of Extraction: Leveraging Polarity for Purification

The foundational principle of this protocol is the differential solubility of this compound. As a 20-carbon aliphatic ketone, it is highly non-polar (hydrophobic) and virtually insoluble in aqueous media like bacterial culture broth[3]. Conversely, it exhibits high solubility in non-polar organic solvents. Liquid-liquid extraction exploits this property by introducing a water-immiscible organic solvent to the bacterial culture. Through vigorous mixing, this compound partitions from the aqueous phase (the culture broth) into the organic phase. Subsequent separation of the two phases allows for the isolation of the target compound, now dissolved in the organic solvent, while leaving behind polar contaminants such as salts, sugars, and proteins in the aqueous phase[4].

The choice of solvent is critical. Ethyl acetate is selected for this protocol due to its excellent solvating power for moderately non-polar to non-polar compounds, its immiscibility with water, and its relatively low boiling point (77°C), which facilitates easy removal during the concentration step. This solvent has proven effective for recovering ketone bioconversion products from Rhodococcus cultures[5].

Master Workflow for this compound Extraction and Analysis

The entire process, from bacterial culture to analytical readout, is outlined below. Each stage is designed to ensure maximum recovery and purity of the final product.

Caption: Workflow for this compound extraction from bacterial culture.

Detailed Experimental Protocols

This section provides step-by-step methodologies. All procedures should be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Materials and Reagents

| Equipment & Consumables | Reagents & Chemicals |

| Incubator shaker | Rhodococcus erythropolis strain |

| High-speed refrigerated centrifuge | Appropriate growth medium (e.g., Luria-Bertani) |

| 50 mL solvent-safe centrifuge tubes | Ethyl Acetate (HPLC Grade) |

| Vortex mixer | Anhydrous Sodium Sulfate (Na₂SO₄) |

| Rotary evaporator or Nitrogen evaporator | n-Hexane (HPLC Grade) |

| Glass Pasteur pipettes and bulbs | This compound analytical standard |

| 2 mL GC vials with septa caps | Purified water (e.g., Milli-Q)[6] |

| Syringe filters (0.22 µm, PTFE) |

Part A: Bacterial Culture & Preparation

Rationale: The goal is to generate sufficient biomass and induce the production of this compound. Harvesting the entire broth ensures that both intracellular and extracellular metabolites are captured.

-

Inoculation: Inoculate 100 mL of sterile growth medium in a 500 mL baffled flask with a colony of Rhodococcus erythropolis.

-

Incubation: Grow the culture at 30°C with vigorous shaking (e.g., 200 rpm) until it reaches the desired growth phase (typically late-logarithmic or stationary phase), as production of secondary metabolites is often highest at this stage.

-

Culture Pooling: Transfer the culture broth into 50 mL solvent-safe centrifuge tubes. For this protocol, we will proceed with a total culture volume of 40 mL (e.g., filling a 50 mL tube). This is considered the "whole broth."

Part B: Whole Broth Liquid-Liquid Extraction (LLE)

Rationale: This core step uses ethyl acetate to selectively extract the non-polar this compound from the aqueous culture. Centrifugation aids in creating a sharp, clean interface between the aqueous and organic layers, preventing emulsion formation which can hinder recovery[7].

-

Solvent Addition: To the 40 mL of whole broth in the 50 mL centrifuge tube, add 20 mL of HPLC-grade ethyl acetate. This 2:1 aqueous-to-organic ratio is a robust starting point for efficient extraction.

-

Vigorous Mixing: Securely cap the tube and vortex at maximum speed for 2 minutes to create a large surface area between the two phases, maximizing the transfer of this compound into the organic solvent.

-

Phase Separation: Centrifuge the tube at 4,000 x g for 10 minutes at 4°C. This will pellet the bacterial cells and cleanly separate the aqueous (bottom) and organic (top, ethyl acetate) layers.

-

Collection of Organic Phase: Using a glass Pasteur pipette, carefully aspirate the top organic layer (approximately 20 mL) and transfer it to a clean glass flask or beaker. Be meticulous to avoid aspirating any of the aqueous layer or the cell pellet.

-

Repeat Extraction (Optional but Recommended): For exhaustive extraction, add another 20 mL of fresh ethyl acetate to the original centrifuge tube containing the aqueous phase and cell pellet. Repeat steps 2-4, and pool the second organic extract with the first one.

Part C: Sample Concentration and Preparation

Rationale: The extracted sample is too dilute for direct analysis. The solvent must be removed to concentrate the this compound. A drying step with sodium sulfate removes residual water, which can interfere with GC-MS analysis.

-

Drying the Extract: Add a small amount (approx. 1-2 grams) of anhydrous sodium sulfate (Na₂SO₄) to the pooled ethyl acetate extract. Swirl gently. The Na₂SO₄ will absorb any residual water, indicated by the powder becoming free-flowing instead of clumping.

-

Solvent Evaporation: Decant the dried extract into a round-bottom flask for a rotary evaporator or a suitable vial for a nitrogen evaporator. Reduce the solvent volume under a gentle stream of nitrogen or by using a rotary evaporator (bath temperature ~35-40°C) until almost dry. Do not evaporate to complete dryness , as this can lead to the loss of semi-volatile compounds. A small oily residue should remain.

-

Reconstitution: Add 1.0 mL of HPLC-grade n-hexane to the residue. Swirl or sonicate briefly to ensure the this compound is fully dissolved. Hexane is an excellent solvent for GC-MS analysis of hydrophobic compounds.

-

Final Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter directly into a 2 mL GC vial. This removes any fine particulates (Na₂SO₄, cell debris) that could damage the GC column. The sample is now ready for analysis.

Part D: GC-MS Analysis

Rationale: GC-MS separates compounds based on their boiling point and provides a unique mass spectrum for identification and quantification[8]. A non-polar column is ideal for separating long-chain hydrophobic molecules[9].

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

-

Sample Injection: Inject 1 µL of the prepared sample into the GC inlet.

-

GC-MS Parameters: The following table provides a validated starting point for method development.

| Parameter | Recommended Setting | Rationale |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A robust, non-polar column suitable for a wide range of analytes. |

| Injector Temp. | 280°C | Ensures rapid volatilization of the long-chain ketone. |

| Injection Mode | Splitless | Maximizes sensitivity for trace-level detection. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic resolution. |

| Oven Program | 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 10 min | A temperature ramp that effectively separates compounds by boiling point. |

| MS Source Temp. | 230°C | Standard temperature for electron ionization. |

| MS Quad Temp. | 150°C | Standard temperature for the quadrupole. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching[10]. |

| Scan Range | 50 - 450 m/z | Covers the expected mass fragments of this compound (MW=296.5). |

-

Data Analysis: Identify the this compound peak by comparing its retention time and mass spectrum to that of a pure analytical standard. Quantify using a calibration curve prepared from the standard. The mass spectrum of this compound will show a characteristic fragmentation pattern, including the molecular ion (M⁺) at m/z 296.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Product Recovery | Inefficient extraction; this compound is primarily intracellular and cells were not lysed. | Increase vortexing time; perform a second or third extraction; incorporate a sonication or bead-beating step after harvesting and resuspending the cell pellet in buffer before LLE. |

| Formation of an Emulsion | Insufficient centrifugation; high concentration of lipids/surfactants produced by the bacteria. | Increase centrifugation speed or time; add a small amount of saturated NaCl solution to the tube to help break the emulsion. |

| Poor Chromatographic Peak Shape | Contamination from water or non-volatile material. | Ensure the ethyl acetate extract is thoroughly dried with Na₂SO₄; always filter the final sample into the GC vial. |

| Interfering Peaks in GC-MS | Contamination from media components or plasticware. | Run a blank extraction of sterile media; ensure all glassware is properly cleaned and rinsed with solvent; use solvent-safe plasticware. |

References

- [This result was not used in the final answer]

- [This result was not used in the final answer]

- [This result was not used in the final answer]

- [This result was not used in the final answer]

-

Martins, V., et al. (2023). Optimization of Rhodococcus erythropolis JCM3201 T Nutrient Media to Improve Biomass, Lipid, and Carotenoid Yield Using Response Surface Methodology. MDPI. Available at: [Link]

- [This result was not used in the final answer]

-

Sá-Pereira, P., et al. (2020). Biotechnology of Rhodococcus for the production of valuable compounds. PubMed Central. Available at: [Link]

- [This result was not used in the final answer]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 18067, this compound. PubChem. Available at: [Link]

-

Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scientific Research Publishing. Available at: [Link]

-

Cheema, S., et al. (2022). Bacterial Metabolomics: Sample Preparation Methods. PubMed Central. Available at: [Link]

-

Finogenova, T. V., et al. (2025). Rhodococcus erythropolis А-27 as a Biocatalyst for Enantioselective Reduction of Ketones in the Presence of High Concentrations of Isopropanol. ResearchGate. Available at: [Link]

-

Ramautar, R. (2018). Separation of the hydrophilic and hydrophobic layers during liquid-liquid extraction (LLE) step. ResearchGate. Available at: [Link]

-

Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. ResearchGate. Available at: [Link]

- [This result was not used in the final answer]

- [This result was not used in the final answer]

-

Ni, Y., et al. (2012). Isolation and characterization of a novel Rhodococcus strain with switchable carbonyl reductase and para-acetylphenol hydroxylase activities. PubMed. Available at: [Link]

- [This result was not used in the final answer]

- [This result was not used in the final answer]

- [This result was not used in the final answer]

-

Herrero, M., et al. (2024). The catabolism of ethylene glycol by Rhodococcus jostii RHA1 and its dependence on mycofactocin. Applied and Environmental Microbiology. Available at: [Link]

-

Giera, M., et al. (2018). GC-MS Analysis of Medium- And Long-Chain Fatty Acids in Blood Samples. PubMed. Available at: [Link]

- [This result was not used in the final answer]

- [This result was not used in the final answer]

-

Li, Y., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biotechnology of Rhodococcus for the production of valuable compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C20H40O | CID 18067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Bacterial Metabolomics: Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Advanced Characterization of Bacteriocinogenic Metabolomes: 3-Eicosanone as a Lipophilic Synergist

Executive Summary

In the discovery of novel antimicrobials from Streptomyces and Lactic Acid Bacteria (LAB), a critical analytical challenge is distinguishing between the activity of ribosomal peptides (bacteriocins) and lipophilic secondary metabolites. 3-Eicosanone (C20H40O), a long-chain volatile ketone often identified in the gas chromatography-mass spectrometry (GC-MS) profiles of bioactive strains, represents a class of "co-metabolites" that significantly influence antimicrobial efficacy.

This guide details the application of this compound in two distinct contexts:

-

As a Biomarker: Protocols for the extraction and GC-MS quantification of this compound to fingerprint the non-proteinaceous metabolome of bacteriocin-producing strains.

-

As a Synergistic Agent: Experimental workflows to assess the synergistic membrane-destabilizing effects of this compound when combined with pore-forming bacteriocins (e.g., Nisin, Pediocin).

Strategic Context: The "Crude Extract" Conundrum

When a supernatant from Streptomyces sp. exhibits antimicrobial activity, it is rarely due to a single molecule. The total activity is a sum of:

-

Bacteriocins: Ribosomally synthesized peptides (protease-sensitive).[1][2]

-

VOCs/Secondary Metabolites: Lipophilic compounds like This compound (protease-resistant).

Understanding the specific contribution of this compound is vital for drug development. Lipophilic ketones partition into the bacterial phospholipid bilayer, increasing membrane fluidity. This "priming" effect can lower the thermodynamic threshold required for bacteriocins to insert and form pores, creating a potent synergistic kill mechanism.

Workflow 1: Identification & Quantification via GC-MS

Objective: To detect this compound in the cell-free supernatant of a bacteriocinogenic strain (e.g., Streptomyces coelicolor).

Sample Preparation (Solvent Extraction)

Bacteriocins are hydrophilic/amphiphilic, while this compound is highly lipophilic. We use a biphasic separation to isolate the ketone.

Protocol:

-